![molecular formula C14H21N3O3 B1523222 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid CAS No. 1152897-29-4](/img/structure/B1523222.png)
1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid
Overview
Description
“1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.33 . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid have been synthesized and characterized, aiming at exploring their chemical properties and potential as building blocks for further chemical transformations. For instance, Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, demonstrating the versatility of pyrazole-derived compounds in synthetic chemistry (Matulevičiūtė et al., 2021).
Potential Therapeutic Applications
While direct applications of 1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid in therapy are not highlighted, related compounds exhibit promising biological activities. For example, compounds bearing pyrazole moieties have been evaluated for their anti-tumor, antimicrobial, and anti-HIV properties, suggesting that derivatives of the mentioned compound might hold therapeutic potential.
Anti-tumor Agents : L. Jurd (1996) explored benzopyranylamine compounds derived from pyrazole, demonstrating significant anti-tumor activity against various cancer cell lines, indicating the potential use of pyrazole derivatives in cancer therapy (Jurd, 1996).
Antimicrobial Activity : A series of new pyrazoline derivatives prepared from piperidyl chalcones showed potential anti-HIV activity, suggesting that structurally related compounds, including those with the piperidine-4-carboxylic acid moiety, might have similar bioactivities (Rizvi et al., 2012).
Adhesion Molecule Inhibitors : Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine, with structural similarities, were shown to inhibit the upregulation of adhesion molecules, highlighting their potential as oral therapeutics for inflammatory diseases (Kaneko et al., 2004).
properties
IUPAC Name |
1-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-12(10(2)16(3)15-9)8-13(18)17-6-4-11(5-7-17)14(19)20/h11H,4-8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKZZPWUVSZRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



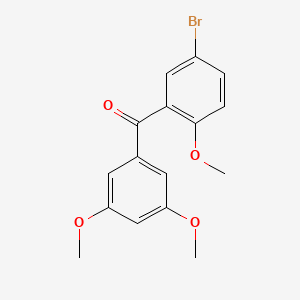

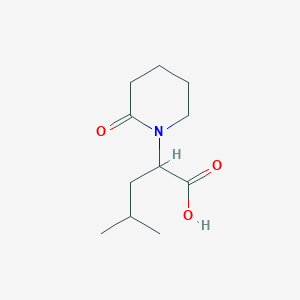
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
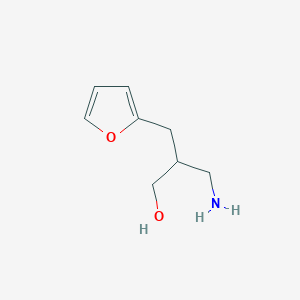
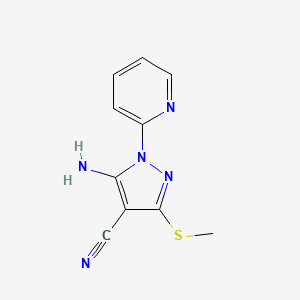
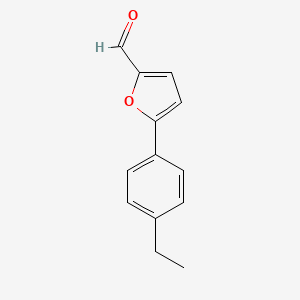
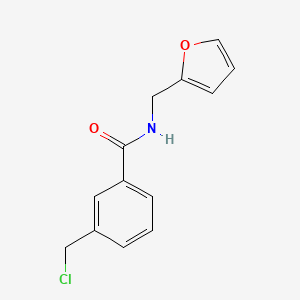

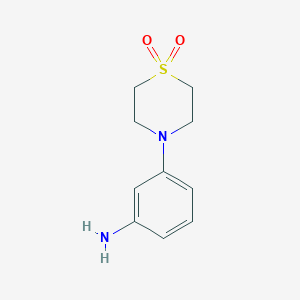
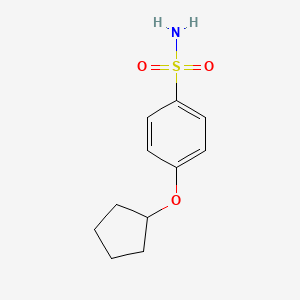
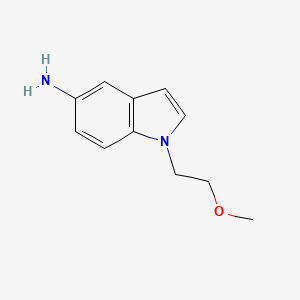
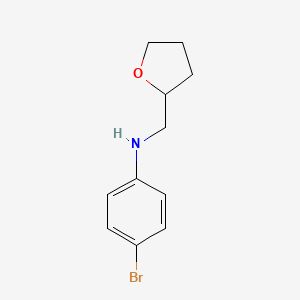
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)